N-{1-[(3,3-difluorocyclobutyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine
Description
N-{1-[(3,3-difluorocyclobutyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine is a complex organic compound characterized by the presence of a difluorocyclobutyl group, a piperidine ring, and a pyridine ring
Properties
Molecular Formula |
C16H23F2N3 |
|---|---|
Molecular Weight |
295.37 g/mol |
IUPAC Name |
N-[1-[(3,3-difluorocyclobutyl)methyl]piperidin-4-yl]-N-methylpyridin-2-amine |
InChI |
InChI=1S/C16H23F2N3/c1-20(15-4-2-3-7-19-15)14-5-8-21(9-6-14)12-13-10-16(17,18)11-13/h2-4,7,13-14H,5-6,8-12H2,1H3 |
InChI Key |
RNLDWLGHIGAXKF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)CC2CC(C2)(F)F)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(3,3-difluorocyclobutyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine typically involves multiple steps, starting with the preparation of the difluorocyclobutyl precursor. One common method involves the reaction of (3,3-difluorocyclobutyl)methanol with appropriate reagents to form the desired intermediate . This intermediate is then reacted with piperidine and pyridine derivatives under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(3,3-difluorocyclobutyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions may introduce new functional groups such as halides or amines.
Scientific Research Applications
N-{1-[(3,3-difluorocyclobutyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions or receptor binding.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{1-[(3,3-difluorocyclobutyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-{1-[(3,3-difluorocyclobutyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine is unique due to its specific combination of functional groups and structural features. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
